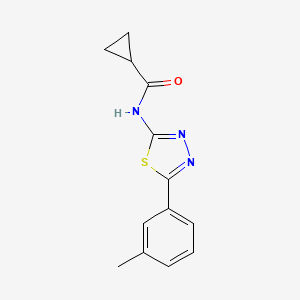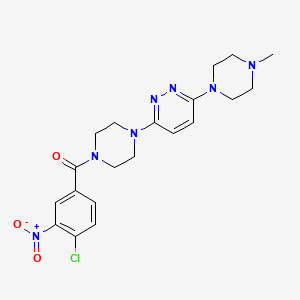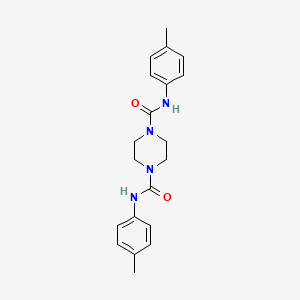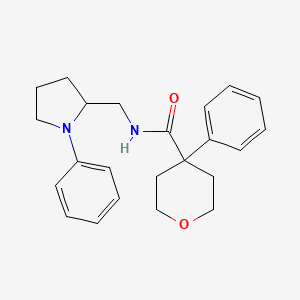
2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of Cyclopropenone Oximes and their Reaction with Isocyanates : Cyclopropenone derivatives have been synthesized and reacted with isocyanates to form diazaspiro[2.3]hexenones, showcasing the chemical reactivity and potential utility of similar structures in synthesizing complex molecules (H. Yoshida et al., 1988).
- Oxalamide-Based Carbene Reactivity : Research into oxalamide-based carbenes indicates their potential in cyclopropanation reactions and interaction with elemental selenium, highlighting the versatility of carbenes in organic synthesis and potential applications in creating novel organic compounds (M. Braun et al., 2012).
Novel Compounds and Inhibition Studies
- Preparation and Inhibitory Properties of Cyanoximes : The synthesis and characterization of cyanoximes, including their role as inhibitors of Carbonyl Reductase enzyme, suggest significant biologically active applications, especially in combating resistance to anticancer treatments (Seth Adu Amankrah et al., 2021).
Antifungal and Antibacterial Agents
- Synthesis of 2-Propenoyl Amides and Esters as Antifungal and Antibacterial Agents : The creation of new 2-propenoyl amide and ester derivatives with antifungal and antibacterial properties showcases the potential medicinal and pharmaceutical applications of structurally similar compounds (A. El-ziaty et al., 2012).
Catalysis and Herbicide Activity
- Bromoarylation of Methyl 2-Chloroacrylate : The catalytic applications in synthesizing substituted 3-hydroxythiophenes from methyl 3-aryl-2-bromo-2-chloropropanoates indicate the role of such compounds in organic synthesis and potential in creating novel herbicides or pharmaceuticals (Y. Ostapiuk et al., 2021).
Propiedades
IUPAC Name |
2-cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-11(17)9(5-14)10(16)6-2-7(12)4-8(13)3-6/h2-4,9H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCCMCDZBMBVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C#N)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3,5-dichlorophenyl)-N-methyl-3-oxopropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Methoxyethoxy)phenyl]prop-2-yn-1-ol](/img/structure/B2756401.png)

![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)



![N-(3,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2756414.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2756416.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

